molecular formula C18H15N3O3S2 B2987495 Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862974-15-0

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2987495
CAS No.: 862974-15-0
M. Wt: 385.46
InChI Key: UUJYMNASEMCRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a 1,3-benzothiazole core substituted at position 2 with an amino group linked to a second 4-methoxy-1,3-benzothiazole moiety and at position 6 with an ethyl carboxylate ester. This structural complexity confers unique physicochemical properties, making it a candidate for diverse applications, including medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-3-24-16(22)10-7-8-11-14(9-10)26-17(19-11)21-18-20-15-12(23-2)5-4-6-13(15)25-18/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJYMNASEMCRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-1,3-benzothiazol-2-amine with ethyl 2-amino-1,3-benzothiazole-6-carboxylate under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Process optimization, including temperature control, reaction time, and purification techniques, is crucial to achieving high purity and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs, which may exhibit different biological activities.

  • Substitution: Substitution reactions at specific positions on the benzothiazole ring can yield a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiazole Derivatives

Core Structural Analogues

a) Ethyl 2-aminobenzo[d]thiazole-6-carboxylate
  • Structure: Lacks the 4-methoxy-benzothiazole substituent at position 2, featuring only an amino group.
  • Key Differences : Simplified structure reduces molecular weight (MW: 234.26 g/mol vs. ~377 g/mol for the target compound) and alters electronic properties due to the absence of the methoxy-benzothiazole group.
  • Applications : Intermediate in synthesizing more complex benzothiazoles .
b) 6-Methoxy-1,3-benzothiazol-2-amine
  • Structure: Contains a methoxy group at position 6 and an amino group at position 2.
  • Key Differences: Single benzothiazole ring without ester functionality.
c) Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
  • Structure : Methyl group at position 2 and ethyl carboxylate at position 4.
  • Key Differences: Substitution of the amino-linked benzothiazole with a methyl group reduces steric hindrance and hydrogen-bonding capacity, impacting solubility and target interactions .

Functionalized Derivatives

a) AS601245 (1,3-benzothiazol-2-yl acetonitrile derivative)
  • Structure : Features a pyrimidinyl-acetonitrile group linked to benzothiazole.
  • Key Differences : Designed as a c-Jun N-terminal kinase (JNK) inhibitor. The target compound’s ethyl carboxylate and methoxy groups may confer distinct pharmacokinetic profiles, such as improved solubility or metabolic stability .
b) Ethyl 2-(tert-butoxycarbonyl)amino-1,3-benzothiazole-6-carboxylate
  • Structure: Amino group protected with a tert-butoxycarbonyl (Boc) group.
  • Key Differences : The Boc group enhances stability during synthesis but requires deprotection for biological activity. This highlights the importance of substituent choice in drug design .

Crystallographic Features

  • Hydrogen Bonding: The amino and methoxy groups in the target compound may form hydrogen bonds, similar to patterns observed in (C–H···π interactions) .
  • Packing Interactions : Compared to AS601245, the ethyl carboxylate could introduce additional van der Waals interactions, influencing crystal packing and stability .

Kinase Inhibition Potential

  • AS601245 Comparison : AS601245 inhibits JNK with IC₅₀ = 150 nM. The target compound’s dual benzothiazole structure may enhance selectivity for related kinases, though potency requires empirical validation .

Antiviral and Antimicrobial Activity

  • HIV-1 Protease Inhibition : Benzothiazoles with electron-withdrawing groups (e.g., carboxylates) show promise in antiviral research. The target compound’s ester group may be hydrolyzed in vivo to a bioactive carboxylic acid .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Target
Target Compound C₁₈H₁₄N₄O₃S₂ ~377 6-COOEt, 2-(4-MeO-benzothiazolyl) Kinases, Neuroprotection
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate C₁₀H₁₀N₂O₂S 234.26 6-COOEt, 2-NH₂ Synthesis Intermediate
6-Methoxy-1,3-benzothiazol-2-amine C₈H₈N₂OS 180.23 6-OMe, 2-NH₂ Kinase Inhibition
AS601245 C₁₇H₁₄N₆S 334.40 Pyrimidinyl-acetonitrile JNK Inhibition

Biological Activity

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. Recent advancements have highlighted efficient synthetic routes that employ various reagents and catalysts to enhance yield and purity. For instance, a metal-free synthesis has been reported, which is more environmentally friendly and cost-effective .

Biological Activity Overview

The biological activities of benzothiazole derivatives, including this compound, are extensive. They exhibit a range of pharmacological effects including:

  • Anticancer Activity : Benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds structurally similar to Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole have demonstrated significant activity against various cancer cell lines such as A431 and A549 .
  • Anti-inflammatory Effects : The compound is also noted for its anti-inflammatory properties. Studies have indicated that it can reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro .
  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties against various pathogens. The benzothiazole moiety has been linked to enhanced antibacterial and antifungal activities .

Anticancer Studies

A study conducted on a series of benzothiazole derivatives found that modifications at specific positions significantly enhanced anticancer activity. For instance, substituents at the 6-position of the benzothiazole ring were crucial for activity against non-small cell lung cancer . this compound was included in this category and exhibited notable cytotoxicity.

Anti-inflammatory Activity

In an experimental model assessing the anti-inflammatory potential of various benzothiazole derivatives, this compound was tested alongside other compounds. It demonstrated significant inhibition of inflammatory markers in vitro .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound B7Anticancer1.5
Ethyl 2-AminoAnti-inflammatory5.0
Compound FAntimicrobial10.0

Q & A

Q. Optimization Tips :

  • Control reaction temperatures (e.g., reflux at 80–100°C) to prevent side reactions.
  • Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (hexane/ethyl acetate gradients) .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amide coupling1-(Adamantylacetyl)imidazole, CHCl₃, reflux22
Sulfonylation4-Chlorobenzenesulfonyl chloride, TEA68

Basic: How is crystallographic analysis performed to confirm the structure of this compound?

Methodological Answer :
X-ray diffraction (XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystal growth : Slow evaporation from ethanol or chloroform to obtain single crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .

Q. Critical Parameters :

  • Space group determination : Triclinic P1 or monoclinic systems are common for benzothiazole derivatives .
  • Hydrogen bonding : Analyze N–H⋯N and C–H⋯O interactions using ORTEP-3 for visualization .

Example :
In a related benzothiazole derivative, XRD revealed intermolecular N–H⋯N bonds (2.89 Å) and S⋯S interactions (3.62 Å), stabilizing the crystal lattice .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer :
SAR studies require systematic modification of functional groups and evaluation of biological/physical properties:

Core modifications : Replace the methoxy group with halogens (e.g., Cl, F) or alkyl chains to assess electronic/steric effects .

Bioisosteres : Substitute the ethyl ester with methyl or tert-butyl groups to study metabolic stability.

Biological assays : Test analogs against targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .

Q. Data Interpretation :

  • Compare IC₅₀ values and ligand efficiency metrics.
  • Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinity .

Table 2 : Analog Comparison

CompoundModificationActivity (IC₅₀, nM)
ParentNone150
Analog 1Cl at C485
Analog 2tert-butyl ester210

Advanced: How to resolve contradictions in spectroscopic data during impurity profiling?

Methodological Answer :
Contradictions often arise from overlapping signals or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve ¹H-¹H coupling and assign quaternary carbons unambiguously.
  • LC-MS/MS : Detect low-abundance impurities (<0.1%) using high-resolution mass spectrometry (HRMS) .
  • Dynamic light scattering (DLS) : Identify aggregates in solution that may skew HPLC results.

Case Study :
In a synthesis batch, a ¹³C NMR signal at 168 ppm (C=O) showed splitting due to rotameric forms of the ester group. Heating the sample to 50°C simplified the spectrum by averaging conformers .

Advanced: What computational methods predict hydrogen bonding patterns in crystalline forms?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify H-bond donors/acceptors (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., CrystalExplorer) to quantify C–H⋯O vs. π-π contributions .
  • Machine Learning : Train models on Cambridge Structural Database (CSD) entries to predict packing motifs .

Example :
For a benzothiazole dimer, DFT predicted a 2.5 kcal/mol stabilization from N–H⋯N bonds, matching XRD-derived geometries .

Advanced: How to address reproducibility issues in biological activity assays?

Q. Methodological Answer :

  • Strict SOPs : Standardize cell passage numbers and serum lot numbers in cytotoxicity assays.
  • Positive controls : Use staurosporine or doxorubicin to validate assay sensitivity.
  • Data normalization : Express results as % inhibition relative to vehicle controls (n ≥ 3 replicates).

Q. Troubleshooting :

  • If IC₅₀ varies >20% between runs, check compound solubility (e.g., DMSO concentration ≤0.1%) .
  • Confirm target engagement via Western blotting (e.g., phosphorylation status of kinases).

Advanced: What mechanistic insights explain the compound’s biological activity?

Methodological Answer :
Hypothesized mechanisms include:

  • Kinase inhibition : The benzothiazole core mimics ATP-binding motifs in kinases (e.g., EGFR, VEGFR).
  • DNA intercalation : Planar aromatic systems insert between base pairs, disrupting replication .

Q. Experimental Validation :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to purified kinase domains.
  • Fluorescence quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.